molecular formula C18H18N2O4S2 B15107270 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15107270
M. Wt: 390.5 g/mol
InChI Key: JFCMPXMGRHENJL-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that features a unique combination of benzothiazole and oxathiine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step reactions. One common route includes the condensation of 3-phenylpropanoic acid with 2-aminothiophenol to form the benzothiazole ring. This intermediate is then reacted with 2-chloroacetyl chloride to introduce the oxathiine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.

    Oxathiine derivatives: Compounds with oxathiine rings but different functional groups.

Uniqueness

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of benzothiazole and oxathiine moieties, which confer distinct chemical and biological properties not observed in simpler analogs .

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H18N2O4S2/c21-17(20-18-19-13-8-4-5-9-14(13)25-18)15-16(12-6-2-1-3-7-12)26(22,23)11-10-24-15/h1-3,6-7H,4-5,8-11H2,(H,19,20,21)

InChI Key

JFCMPXMGRHENJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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